AZ505 Exhibits >600-Fold Selectivity for SMYD2 Over Six Related Methyltransferases
AZ505 demonstrates >600-fold selectivity for SMYD2 compared to a panel of six related histone methyltransferases, including the closest family member SMYD3 [1]. While LLY-507 exhibits approximately 100-fold selectivity over 24 related proteins, the magnitude of selectivity window for AZ505 provides a distinct profile for experiments where off-target methyltransferase activity must be minimized .
| Evidence Dimension | Selectivity window (fold-difference in IC50) |
|---|---|
| Target Compound Data | IC50 SMYD2 = 0.12 μM; IC50 for SMYD3, DOT1L, EZH2, GLP, G9A, SET7/9 all >83.3 μM |
| Comparator Or Baseline | LLY-507: IC50 SMYD2 <15 nM (p53 peptide) to 70 nM (biochemical); selectivity ~100-fold over 24 methyltransferases |
| Quantified Difference | AZ505: >600-fold selectivity window; LLY-507: ~100-fold selectivity window |
| Conditions | Biochemical AlphaScreen assay; panel profiling across six (AZ505) or 24 (LLY-507) methyltransferases |
Why This Matters
The >600-fold selectivity window of AZ505 provides a higher confidence threshold for attributing observed phenotypes specifically to SMYD2 inhibition, reducing the risk of off-target methyltransferase confounding in mechanistic studies.
- [1] Adooq Bioscience. AZ505 ditrifluoroacetate product datasheet. IC50 values: SMYD2 0.12 μM; SMYD3, DOT1L, EZH2 all >83.3 μM. View Source
